![molecular formula C25H26ClN3O B13059018 1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is a synthetic organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea typically involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure is formed through a cyclization reaction involving adamantane and indene derivatives.
Introduction of the urea group: The urea moiety is introduced via a reaction between the spirocyclic intermediate and an isocyanate derivative.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-(adamantyl)urea: Lacks the spirocyclic indene moiety.
1-(4-Chlorophenyl)-3-(indanyl)urea: Lacks the adamantane moiety.
1-(4-Chlorophenyl)-3-(spiro[adamantane-2,1’-cyclohexane]-3’-ylidene)amino)urea: Features a different spirocyclic structure.
Uniqueness
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is unique due to its combination of a spirocyclic structure with both adamantane and indene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H26ClN3O |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea |
InChI |
InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23- |
Clave InChI |
YMEABMHHAOQRPY-NFFVHWSESA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46 |
SMILES canónico |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


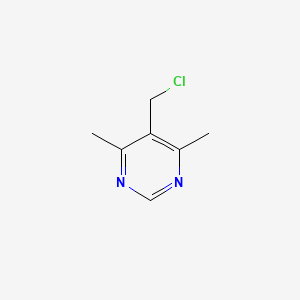
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)

![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)


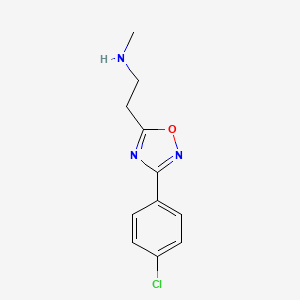
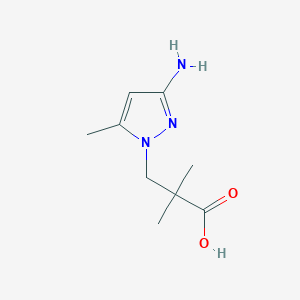
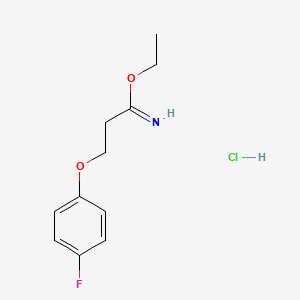
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
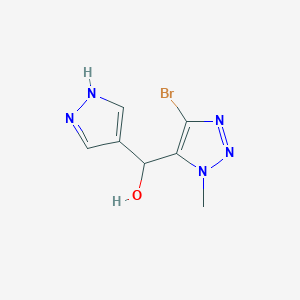

![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
